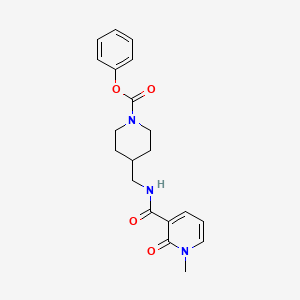

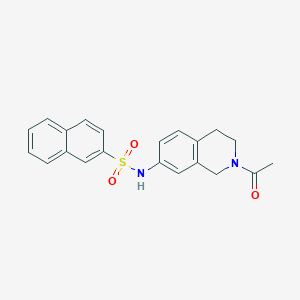

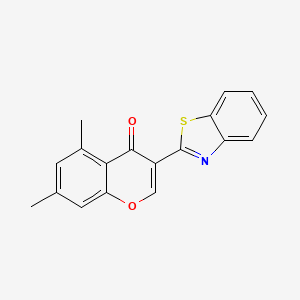

Phenyl 4-((1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamido)methyl)piperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Anticancer Drug Development

DHPMs have been widely investigated for their potential in anticancer drug development. The structural diversity of DHPMs allows for the creation of highly functionalized heterocycles, which can be tailored for specific therapeutic targets. For instance, monastrol, a DHPM derivative, has been identified as a kinesin-5 inhibitor, which is involved in the separation of genetic material during mitosis. Inhibiting this enzyme leads to cell cycle arrest and may trigger cellular apoptosis .

Calcium Channel Blockers

The 1,4-dihydropyrimidine nucleus is a crucial component in the development of calcium channel blockers. These compounds are used to treat various cardiovascular diseases by inhibiting the influx of calcium ions into cardiac and smooth muscle cells, thus reducing muscle contraction .

Antimicrobial Agents

DHPMs exhibit antimicrobial properties, making them valuable in the search for new antibiotics. Their ability to inhibit the growth of bacteria and other microorganisms is an area of ongoing research, with the aim of developing compounds that can combat antibiotic-resistant strains .

Anti-inflammatory Medications

The anti-inflammatory properties of DHPMs are another area of interest. By modulating inflammatory pathways, these compounds can potentially be used to treat conditions such as arthritis and other inflammatory diseases .

Antiepileptic Potential

Structurally similar to phenobarbital, certain DHPMs have shown promise as antiepileptic agents. Their potential to act on the central nervous system to prevent seizures is a field of active investigation .

Intramolecular Charge Transfer (ICT) Applications

Due to the electron-withdrawing nature of the pyrimidine ring, DHPMs can be used in push-pull structures for ICT. This property is useful in the development of materials for electronic and photonic applications .

Neuroprotective Effects

Research has also explored the neuroprotective effects of DHPMs. These compounds may offer therapeutic benefits in neurodegenerative diseases by protecting neuronal cells from damage .

Organic Synthesis and Medicinal Chemistry

In organic synthesis, the Biginelli reaction is a key method for constructing DHPMs. This reaction is an acid-catalyzed, three-component process that provides a rapid and straightforward synthesis of these compounds. The versatility of this reaction allows for the creation of a wide range of derivatives, which can be further explored for medicinal chemistry applications .

特性

IUPAC Name |

phenyl 4-[[(1-methyl-2-oxopyridine-3-carbonyl)amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4/c1-22-11-5-8-17(19(22)25)18(24)21-14-15-9-12-23(13-10-15)20(26)27-16-6-3-2-4-7-16/h2-8,11,15H,9-10,12-14H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMSVGVUGAVABF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl 4-((1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamido)methyl)piperidine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((3,5-Dimethylpiperidin-1-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2914526.png)

![2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2914527.png)

![7-hydroxy-3-(2-methoxyphenoxy)-8-[(3-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2914530.png)

![2-[2-(2-chlorophenoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2914539.png)

![4-butyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide](/img/structure/B2914542.png)

![2-[[4-(dipropylsulfamoyl)benzoyl]amino]-N-methylthiophene-3-carboxamide](/img/structure/B2914544.png)